tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorosulfonyl group, and a hydroxypyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the hydroxyl and fluorosulfonyl groups. The tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorosulfonyl group can be reduced to a sulfonamide.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the fluorosulfonyl group results in a sulfonamide.
Scientific Research Applications
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-1-pyrrolidinecarboxylate: Lacks the fluorosulfonyl group, making it less reactive.
Tert-butyl 3-(chlorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Uniqueness
Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets.
Properties
CAS No. |
2703775-21-5 |
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Molecular Formula |
C9H16FNO5S |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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